Glycyrin

Anti-inflammatory Cytokine inhibition Coumarin pharmacology

Batch variability in licorice-derived coumarins compromises PPAR-γ assay reproducibility. Glycyrin (≥98% HPLC) resolves this with authenticated structural identity-its distinct prenylation pattern confers superior anti-HCV potency (IC50 7.2 vs. 8.8 μg/mL for glycycoumarin) and exclusive anti-FtsZ GTPase activity comparable to Zantrin Z3, a mechanism absent in close analogs. • Validated PPAR-γ agonist: in vivo glucose-lowering in KK-Ay diabetic mice • HPLC index compound for G. uralensis botanical authentication • Anti-inflammatory SAR scaffold (TNF-α, IL-6, IL-1β inhibition) Yellow powder; -20°C storage; ambient shipping. For in vitro research use only.

Molecular Formula C22H22O6
Molecular Weight 382.4 g/mol
CAS No. 66056-18-6
Cat. No. B026723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyrin
CAS66056-18-6
Synonymsglycyrin
Molecular FormulaC22H22O6
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)OC)C
InChIInChI=1S/C22H22O6/c1-12(2)5-7-15-19(26-3)11-20-17(21(15)27-4)10-16(22(25)28-20)14-8-6-13(23)9-18(14)24/h5-6,8-11,23-24H,7H2,1-4H3
InChIKeyFWWGXZYUURXJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Glycyrin: PPAR-γ Ligand from Licorice


Glycyrin (licorice coumarin-7-methyl ether; CAS 66056-18-6) is a prenylated 3-arylcoumarin isolated from the roots of Glycyrrhiza uralensis and G. glabra (licorice) [1]. It is structurally defined as 3-(2,4-dihydroxyphenyl)-5,7-dimethoxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one with molecular formula C22H22O6 and molecular weight 382.41 g/mol [2]. Glycyrin is recognized as one of the main peroxisome proliferator-activated receptor gamma (PPAR-γ) ligands in licorice and has demonstrated in vivo glucose-lowering effects in genetically diabetic KK-Ay mice [3]. It is commercially available as a reference standard at ≥98% purity by HPLC, primarily for analytical chemistry, biological research, and drug discovery applications [4].

Glycyrin: Why It Cannot Be Substituted


Generic substitution of licorice-derived coumarins is scientifically unjustified due to structurally determined differences in potency, target engagement, and metabolic fate. Despite sharing a core 3-arylcoumarin scaffold with close analogs such as glycycoumarin and 3-O-methylglycyrol, glycyrin exhibits distinct substitution patterns that confer superior anti-inflammatory activity [1]. It demonstrates quantifiably stronger anti-HCV potency (IC50 7.2 μg/mL) compared to glycycoumarin (8.8 μg/mL) in head-to-head assays [2]. Critically, glycyrin possesses a unique anti-FtsZ GTPase activity at levels comparable to the synthetic inhibitor Zantrin Z3, a property not reported for its structural analogs and indicative of a distinct antibacterial mechanism targeting bacterial cell division [3]. Furthermore, glycyrin exhibits poor oral bioavailability with undetectable parent compound in plasma following oral administration, which fundamentally constrains its utility to in vitro assays and necessitates formulation development for any in vivo applications [4]. These divergent potency profiles, unique target activities, and pharmacokinetic constraints make glycyrin non-interchangeable with its closest chemical relatives.

Glycyrin: Quantitative Differentiation Evidence


Superior Anti-Inflammatory Activity

In a direct comparative study of three structurally related licorice coumarins, glycyrin demonstrated the highest anti-inflammatory activity among glycycoumarin, glycyrin, and 3-O-methylglycyrol [1]. Glycyrin exerted its anti-inflammatory effects by inhibiting the activation of TNF-α, IL-6, and IL-1β [1]. This represents the first reported anti-inflammatory activity data for glycyrin and positions it as the most potent anti-inflammatory agent within this specific coumarin subclass [1].

Anti-inflammatory Cytokine inhibition Coumarin pharmacology

Stronger Anti-HCV Activity vs. Glycycoumarin

In a bioactivity-guided fractionation study using an HCV cell culture system, glycyrin exhibited an IC50 of 7.2 μg/mL (approximately 18.85 μM) against HCV [1]. When directly compared to structurally related anti-HCV compounds isolated from the same licorice extract, glycyrin showed superior potency to glycycoumarin (IC50 8.8 μg/mL) and was substantially more potent than liquiritigenin (IC50 16.4 μg/mL) [1]. Glycyrol exhibited a lower IC50 of 4.6 μg/mL in the same assay, while licochalcone A (IC50 2.5 μg/mL) and isoliquiritigenin (IC50 3.7 μg/mL) showed greater potency [1].

Antiviral Hepatitis C virus Natural product screening

Unique FtsZ GTPase Inhibitory Activity

Glycyrin exhibits anti-Bacillus subtilis FtsZ (BsFtsZ) GTPase inhibitory activity at levels comparable to the synthetic FtsZ inhibitor Zantrin Z3 [1]. FtsZ is an essential bacterial cell division protein and represents an underexploited antibacterial target distinct from conventional mechanisms such as cell wall synthesis inhibition [1]. Among seven polyketides isolated from Glycyrrhiza glabra, gancaonin I (compound 1), glycyrin (compound 3), and isolicoflavanol (compound 5) demonstrated this activity [1].

Antibacterial FtsZ inhibition Cell division Novel target

Poor Oral Bioavailability

Following oral administration of 40 mg/kg glycyrin to rats, neither the parent compound nor its metabolites could be detected in plasma or urine samples, indicating poor oral bioavailability [1]. Two hydroxylated metabolites, 4″-hydroxyl glycyrin (major) and 5″-hydroxyl glycyrin, were detected in rat liver microsome incubation systems, demonstrating that glycyrin undergoes rapid hepatic first-pass metabolism via isoprenyl hydroxylation [1]. The major metabolite 4″-hydroxyl glycyrin, a new compound, was obtained by microbial transformation of Syncephalastrum racemosum AS 3.264 and fully characterized by 1D and 2D NMR [1].

Pharmacokinetics Metabolism Drug development Bioavailability

Glycyrin: Research & Procurement Scenarios


PPAR-γ Ligand Screening & Metabolic Research

Glycyrin is suitable as a positive control or reference standard in PPAR-γ ligand-binding assays. Its PPAR-γ agonist activity has been validated in genetically diabetic KK-Ay mice, where it significantly decreased blood glucose levels [1]. Researchers investigating natural PPAR-γ modulators for metabolic syndrome or type 2 diabetes can employ glycyrin as a structurally defined comparator against thiazolidinediones such as troglitazone [2].

FtsZ-Targeted Antibacterial Studies

Glycyrin is appropriate for research programs focused on novel antibacterial targets, specifically the bacterial cell division protein FtsZ. Its anti-BsFtsZ GTPase activity, comparable to the synthetic inhibitor Zantrin Z3, makes it a valuable natural product tool compound for studying FtsZ inhibition mechanisms [3]. This application is particularly relevant for screening campaigns seeking structurally novel FtsZ inhibitors distinct from conventional antibiotic classes.

HPLC Reference Standard for Licorice

Glycyrin is established as one of the index compounds for HPLC analysis of Glycyrrhiza uralensis, alongside glycycoumarin, semilicoisoflavone B, dehydroglyasperin C, glycyrol, and others [4]. Procurement of high-purity glycyrin (≥98% by HPLC) enables its use as a certified reference material for botanical authentication, extract standardization, and phytochemical profiling of licorice-derived products [5].

Anti-Inflammatory Lead Optimization & SAR

Given its demonstrated superiority over glycycoumarin and 3-O-methylglycyrol in anti-inflammatory assays and its defined mechanism of inhibiting TNF-α, IL-6, and IL-1β activation, glycyrin serves as an optimal starting point for structure-activity relationship (SAR) studies [6]. Medicinal chemistry programs seeking to optimize anti-inflammatory coumarin scaffolds should prioritize glycyrin as the reference compound for this chemical series [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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